molecular formula C19H23NOS B2977087 3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone CAS No. 883793-31-5

3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone

Cat. No.: B2977087
CAS No.: 883793-31-5
M. Wt: 313.46
InChI Key: KZXMGCUWLOXJQO-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone, also known as 4-CPA, is a synthetic compound with a variety of potential applications in the scientific research field. 4-CPA is a cyclic amide derivative that has been studied for its potential use as a ligand in the synthesis of novel compounds, as well as for its potential use in various biomedical applications.

Scientific Research Applications

3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone has a variety of potential applications in the scientific research field. For instance, this compound can be used as a ligand in the synthesis of novel compounds, such as peptides and pharmaceuticals. Additionally, this compound can be used as a catalyst in the synthesis of various compounds, such as amines and amides. Furthermore, this compound has potential applications in the biomedical field, as it has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, such as the serotonin receptor, and modulates their activity. Additionally, this compound is believed to interact with certain enzymes in the body, such as cytochrome P450 enzymes, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has a variety of effects on the body, including the modulation of serotonin and dopamine levels, as well as the modulation of various enzymes, such as cytochrome P450 enzymes. Additionally, this compound has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone has a variety of advantages for lab experiments. For instance, this compound is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, this compound is relatively stable, and can be stored at room temperature for extended periods of time. Furthermore, this compound is relatively non-toxic, and can be safely handled in the laboratory.
However, there are also a few limitations for lab experiments involving this compound. For instance, this compound is not soluble in water, and thus can be difficult to work with in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, and thus can be difficult to work with in organic solvents. Furthermore, the mechanism of action of this compound is not yet fully understood, and thus it can be difficult to study the effects of this compound in the laboratory.

Future Directions

There are a variety of potential future directions for research involving 3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone. For instance, further research is needed to determine the exact mechanism of action of this compound, as well as to determine its biochemical and physiological effects. Additionally, further research is needed to determine the potential applications of this compound in the biomedical field, such as its potential use as an anti-cancer agent and its potential use in the treatment of Alzheimer’s disease and other neurological disorders. Furthermore, further research is needed to determine the optimal conditions for synthesizing this compound in the laboratory, as well as to determine the optimal conditions for working with this compound in the laboratory.

Synthesis Methods

3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone can be synthesized through a variety of methods, including the reaction of 4-chloroaniline and 2-thiophenecarboxaldehyde. This reaction is typically performed in aqueous solution at a temperature of 80°C, and yields this compound in a yield of approximately 70% after 24 hours. Additionally, this compound can be synthesized through the reaction of 4-chloroaniline and 2-thiophenecarboxylic acid, which is performed in aqueous solution at a temperature of 100°C for 24 hours, yielding this compound in a yield of approximately 80%.

Properties

IUPAC Name

3-(4-cyclohexylanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c21-18(19-7-4-14-22-19)12-13-20-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h4,7-11,14-15,20H,1-3,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXMGCUWLOXJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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